molecular formula C20H21ClN2O2 B5157400 5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride

5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride

Cat. No. B5157400
M. Wt: 356.8 g/mol
InChI Key: WRHHZSQZZKMPJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride is a chemical compound that has been widely used in scientific research for its potential therapeutic effects. This compound is also known as clozapine-N-oxide (CNO) and is a derivative of clozapine, a medication used to treat schizophrenia. CNO has been used to study the function of specific neurons in the brain and to investigate the potential of optogenetics, a technique that uses light to control the activity of cells.

Mechanism of Action

CNO acts as an agonist for the Designer Receptor Exclusively Activated by Designer Drugs (DREADDs). DREADDs are modified G protein-coupled receptors that are activated by specific ligands such as CNO. When CNO binds to the DREADD receptor, it activates a signaling pathway that leads to changes in neuronal activity.
Biochemical and Physiological Effects:
CNO has been shown to have a number of biochemical and physiological effects. In animal studies, CNO has been shown to modulate neuronal activity in specific brain regions, leading to changes in behavior and physiology. CNO has also been shown to have anti-inflammatory effects, which may be relevant for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CNO in scientific research is its specificity. CNO can be used to activate specific neurons, allowing researchers to study the effects of specific neuronal activity on behavior and physiology. However, one of the limitations of using CNO is that it can have off-target effects, meaning that it can activate other receptors in addition to the DREADD receptor. This can lead to unintended effects on behavior and physiology.

Future Directions

There are a number of potential future directions for research involving CNO. One area of interest is the development of new DREADD receptors that are more specific and have fewer off-target effects. Another area of interest is the use of CNO in the treatment of certain diseases, such as inflammation and autoimmune disorders. Additionally, CNO may be used to study the effects of specific neuronal activity on complex behaviors such as decision-making and social interactions.

Synthesis Methods

The synthesis of CNO involves the reaction of clozapine with N-chloromorpholine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of CNO. This process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

CNO has been used extensively in scientific research to study the function of specific neurons in the brain. This compound is used in optogenetics, a technique that uses light to control the activity of cells. By introducing genes that code for light-sensitive proteins into specific neurons, researchers can use light to activate or inhibit the activity of these cells. CNO is used to activate these light-sensitive proteins, allowing researchers to study the effects of specific neuronal activity on behavior and physiology.

properties

IUPAC Name

1-benzo[b][1]benzazepin-11-yl-2-morpholin-4-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2.ClH/c23-20(15-21-11-13-24-14-12-21)22-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)22;/h1-10H,11-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHHZSQZZKMPJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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